molecular formula C19H28N2O5S B4190248 ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate

ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate

Cat. No. B4190248
M. Wt: 396.5 g/mol
InChI Key: ZXVIXNSKXDXILO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate involves several key steps, starting from ethyl piperidine-4-carboxylate. This process includes the sulfonylation of piperidine derivatives to introduce the ethylamino sulfonyl group, followed by reactions to append the propanoyl and piperidinecarboxylate groups. The synthesis of related compounds demonstrates complex synthetic routes that incorporate sulfonylation, amidation, and other functional group transformations (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate is characterized using spectroscopic methods such as NMR and IR spectroscopy, and confirmed by X-ray crystallography in some cases. These analyses reveal the intricate details of the molecular geometry, including bond lengths, angles, and the overall three-dimensional structure, which are crucial for understanding the compound's reactivity and interactions (Dimmock et al., 1998).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, including interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating potential biological activities. The ability to inhibit these enzymes suggests the compound's utility in exploring therapeutic agents, especially in the context of diseases that involve cholinergic dysfunction (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of ethyl 1-(3-{4-[(ethylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxylate, such as solubility, melting point, and stability, are critical for its application in various fields. These properties are influenced by the compound's molecular structure and the nature of its functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the formation of derivatives through reactions like sulfonation and carbohydrazide formation, are vital for the compound's utility in chemical synthesis and potential biological applications. The compound's interactions with other molecules, its potential as a ligand in forming complexes, and its role in catalysis are areas of ongoing research (Khalid, Rehman, & Abbasi, 2014).

properties

IUPAC Name

ethyl 1-[3-[4-(ethylsulfamoyl)phenyl]propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-3-20-27(24,25)17-8-5-15(6-9-17)7-10-18(22)21-13-11-16(12-14-21)19(23)26-4-2/h5-6,8-9,16,20H,3-4,7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVIXNSKXDXILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{3-[4-(ethylsulfamoyl)phenyl]propanoyl}piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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